molecular formula C11H23BrN2O B1344525 2-bromo-N-[3-(diethylamino)propyl]butanamide CAS No. 1119452-34-4

2-bromo-N-[3-(diethylamino)propyl]butanamide

Cat. No.: B1344525
CAS No.: 1119452-34-4
M. Wt: 279.22 g/mol
InChI Key: SRHPKKPTXFUXHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-[3-(diethylamino)propyl]butanamide (CAS 1119452-34-4) is a brominated butanamide derivative with a molecular formula of C11H23BrN2O and a molecular weight of 279.22 g/mol . This compound is characterized by its α-bromo amide functional group and a tertiary diethylamino moiety within its propyl chain. The presence of these groups makes it a versatile intermediate in organic synthesis. The bromine atom alpha to the carbonyl can act as a good leaving group, making this compound suitable for nucleophilic substitution reactions . Furthermore, the tertiary amine group introduces basicity to the molecule, which can influence its solubility and open avenues for salt formation or further functionalization . As a building block, it holds potential for the synthesis of more complex molecules, including those explored in medicinal chemistry and materials science. For example, structurally similar brominated butanamide derivatives have been investigated as intermediates in various synthetic pathways . This product is intended for research purposes as a chemical intermediate and is not for human or veterinary use. Please note that this product may require cold-chain transportation .

Properties

IUPAC Name

2-bromo-N-[3-(diethylamino)propyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23BrN2O/c1-4-10(12)11(15)13-8-7-9-14(5-2)6-3/h10H,4-9H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHPKKPTXFUXHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCCCN(CC)CC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401255652
Record name 2-Bromo-N-[3-(diethylamino)propyl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401255652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119452-34-4
Record name 2-Bromo-N-[3-(diethylamino)propyl]butanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119452-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-[3-(diethylamino)propyl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401255652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Amide Bond Formation

The amide bond is formed by reacting 3-(diethylamino)propylamine with a butanoyl chloride or butanoic acid derivative under controlled conditions.

  • Reagents:
    • 3-(diethylamino)propylamine
    • Butanoyl chloride (or butanoic acid activated by coupling agents such as EDCI or DCC)
  • Conditions:
    • Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)
    • Base: Triethylamine or pyridine to neutralize HCl formed
    • Temperature: 0°C to room temperature to control reaction rate and minimize side reactions
  • Procedure:
    The amine is added dropwise to a stirred solution of butanoyl chloride and base at low temperature. After completion, the reaction mixture is quenched with water, extracted, and purified by column chromatography or recrystallization.

Alpha-Bromination of the Amide

Selective bromination at the alpha carbon adjacent to the carbonyl group is achieved using brominating agents under mild conditions.

  • Reagents:
    • N-bromosuccinimide (NBS) is commonly used for selective alpha-bromination of amides.
    • Alternatively, bromine (Br2) in the presence of a catalyst or base can be employed.
  • Conditions:
    • Solvent: Carbon tetrachloride (CCl4), dichloromethane, or acetonitrile
    • Temperature: 0°C to room temperature to avoid overbromination
    • Light or radical initiators (e.g., AIBN) may be used to facilitate the reaction
  • Procedure:
    The amide intermediate is dissolved in the solvent, and NBS is added slowly with stirring. The reaction progress is monitored by TLC or HPLC. Upon completion, the mixture is filtered to remove succinimide byproduct, and the product is purified by chromatography.

Alternative Synthetic Routes

Representative Data Table of Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Amide formation 3-(diethylamino)propylamine + butanoyl chloride + triethylamine DCM or THF 0°C to RT 75-90 Controlled addition to minimize side reactions
Alpha-bromination N-bromosuccinimide (NBS), catalytic AIBN CCl4 or DCM 0°C to RT 65-85 Radical initiation improves selectivity
Alternative coupling 2-bromobutanoic acid + amine + coupling agent (EDCI/DCC) DCM or DMF RT 70-88 Avoids post-amide bromination

Research Findings and Optimization Notes

  • Selectivity: The use of NBS under radical conditions provides high selectivity for alpha-bromination without affecting the diethylamino group.
  • Purity: Purification by flash chromatography or recrystallization yields product purity above 95%, suitable for further applications.
  • Stability: The compound is stable when stored sealed at 2-8°C in dry conditions, minimizing decomposition or hydrolysis.
  • Yield optimization: Slow addition of reagents and temperature control are critical to maximize yield and minimize side products such as dibrominated species or overoxidation.
  • Alternative brominating agents: Bromine in acetic acid or other solvents can be used but requires careful control to avoid overbromination and side reactions.

Chemical Reactions Analysis

2-bromo-N-[3-(diethylamino)propyl]butanamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-bromo-N-[3-(diethylamino)propyl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N-[3-(diethylamino)propyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The diethylamino group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar compounds to 2-bromo-N-[3-(diethylamino)propyl]butanamide include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

2-Bromo-N-[3-(diethylamino)propyl]butanamide is a compound of interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article reviews its biochemical properties, mechanisms of action, cellular effects, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C11H23BrN2O
  • Molecular Weight : 279.22 g/mol
  • CAS Number : 1119452-34-4

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors:

  • Enzyme Interaction : The compound is known to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. It can act as an inhibitor or activator depending on the specific enzyme involved.
  • Receptor Binding : The presence of the diethylamino group enhances its lipophilicity, allowing for better membrane permeability and interaction with cellular receptors.
PropertyDescription
SolubilitySoluble in organic solvents
StabilityStable under controlled conditions; sensitive to light and temperature
Protein BindingAlters conformation of proteins; affects signaling pathways

Cellular Effects

The effects of this compound on cellular function are diverse:

  • Cell Signaling : It modulates key signaling pathways such as MAPK/ERK, which are vital for cell proliferation and differentiation.
  • Gene Expression : The compound influences gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.

Case Study: Effects on Cell Lines

In a study involving human cell lines, treatment with varying concentrations of this compound showed dose-dependent effects on cell viability and proliferation.

  • Low Concentrations : Enhanced cell survival and proliferation.
  • High Concentrations : Induced cytotoxicity, leading to increased apoptosis markers.

Dosage Effects in Animal Models

Research indicates that the biological effects vary significantly with dosage:

  • Low Doses : Beneficial modulation of enzyme activity without significant toxicity.
  • High Doses : Associated with adverse effects such as liver damage and oxidative stress .

Table 2: Dosage Effects in Animal Models

Dose Range (mg/kg)Observed Effect
1-10Increased enzyme activity
20-50Moderate toxicity observed
>50Severe hepatotoxicity

Metabolic Pathways

The compound participates in various metabolic pathways, particularly through its interactions with cytochrome P450 enzymes. This interaction can lead to the formation of metabolites that may exhibit distinct biological activities, influencing metabolic flux in pathways such as glycolysis and fatty acid oxidation.

Transport and Distribution

The transport mechanisms involve specific transporters that facilitate the entry of the compound into cells. Once inside, it can localize to various organelles, influencing processes such as energy metabolism in mitochondria or gene expression in the nucleus.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-N-[3-(diethylamino)propyl]butanamide, and how can yield and purity be maximized?

  • Methodology : The synthesis typically involves coupling 2-bromobutanoyl bromide with 3-(diethylamino)propylamine under controlled conditions. Key parameters include:

  • Solvent selection : Use anhydrous dichloromethane or THF to minimize hydrolysis of the acyl bromide intermediate .
  • Temperature : Maintain 0–5°C during the reaction to suppress side reactions (e.g., bromine displacement) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) followed by recrystallization in hexane/ethyl acetate mixtures improves purity (>95%) .

Q. How can analytical techniques (e.g., NMR, HPLC) resolve structural ambiguities in this compound?

  • NMR : The diethylamino group’s protons appear as a triplet (δ 1.0–1.2 ppm) and quartet (δ 2.4–2.6 ppm). The bromine atom’s deshielding effect shifts the adjacent carbonyl carbon to ~170 ppm in 13C^{13}\text{C} NMR .
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) to detect impurities (e.g., unreacted amine or hydrolyzed products) .

Q. What experimental protocols are recommended for assessing the compound’s stability under varying pH and temperature conditions?

  • Stability studies :

  • pH : Incubate in buffers (pH 3–9) at 25°C for 24–72 hours. Monitor degradation via HPLC. The compound is most stable near pH 7 .
  • Temperature : Store at –20°C under inert gas (argon) to prevent bromine elimination or hydrolysis .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s bioactivity, such as enzyme inhibition or receptor binding?

  • Enzyme assays : Use fluorescence-based assays (e.g., trypsin-like proteases) with Z-Gly-Pro-Arg-AMC as a substrate. The bromine atom may act as a leaving group, enabling covalent inhibition .
  • Receptor binding : Radioligand displacement assays (e.g., 3H^3\text{H}-labeled antagonists for GPCRs) can quantify affinity. The diethylamino group’s basicity enhances membrane permeability .

Q. What strategies resolve contradictions in reported bioactivity data across different studies?

  • Data reconciliation :

  • Control experiments : Verify compound purity (HPLC) and exclude solvent effects (e.g., DMSO concentrations >1% may alter activity) .
  • Binding kinetics : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure stoichiometry and thermodynamics, distinguishing specific vs. nonspecific interactions .

Q. How does computational modeling (e.g., molecular docking) predict the compound’s interaction with biological targets?

  • Docking protocols :

  • Software : AutoDock Vina or Schrödinger Suite.
  • Target selection : Prioritize proteins with nucleophilic residues (e.g., cysteine or serine) near the bromine atom for potential covalent binding .
  • Validation : Compare docking poses with crystal structures of analogous bromoamides .

Q. What advanced spectroscopic methods (e.g., X-ray crystallography, mass spectrometry) elucidate degradation pathways?

  • LC-MS/MS : Identify degradation products (e.g., debrominated butanamide or hydrolyzed diethylaminopropylamine) using collision-induced dissociation (CID) .
  • X-ray crystallography : Co-crystallize the compound with stabilizing agents (e.g., cyclodextrins) to resolve its conformation in solid state .

Q. How can structure-activity relationship (SAR) studies be optimized using derivatives of this compound?

  • Derivative synthesis :

  • Replace the bromine with chlorine or iodine to assess leaving group efficacy .
  • Modify the diethylamino group to dimethylamino or pyrrolidino to study steric/electronic effects .
    • Biological testing : Use high-throughput screening (HTS) in cell-based assays (e.g., cytotoxicity or cAMP modulation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.